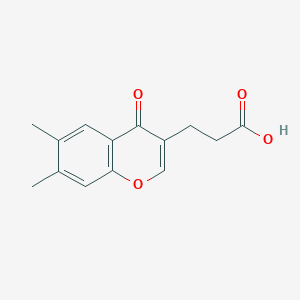
10-(3-Morpholinopropyl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-Morpholinopropyl)acridin-9(10H)-one is a chemical compound with the molecular formula C20H23N3O It is known for its unique structure, which includes an acridine core linked to a morpholine ring via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Morpholinopropyl)acridin-9(10H)-one typically involves the reaction of acridine derivatives with morpholine and propylating agents. One common method includes the following steps:
Starting Material: Acridine-9(10H)-one is used as the starting material.
Propylation: The acridine-9(10H)-one is reacted with a propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Morpholine Addition: The resulting propylated acridine is then reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-(3-Morpholinopropyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acridine-9-carboxylic acid derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
10-(3-Morpholinopropyl)acridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 10-(3-Morpholinopropyl)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s interaction with DNA is facilitated by its planar acridine core, which can slide between the base pairs of the DNA helix.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
10-(3-Morpholinopropyl)acridin-9(10H)-one is unique due to its specific structural features, including the morpholine ring and propyl chain, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
10-(3-morpholin-4-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H22N2O2/c23-20-16-6-1-3-8-18(16)22(19-9-4-2-7-17(19)20)11-5-10-21-12-14-24-15-13-21/h1-4,6-9H,5,10-15H2 |
Clé InChI |
OROKSTPFWUDDQV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)









